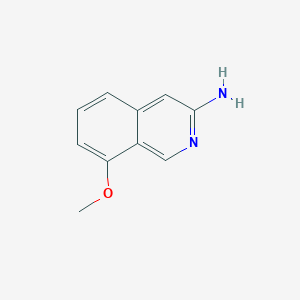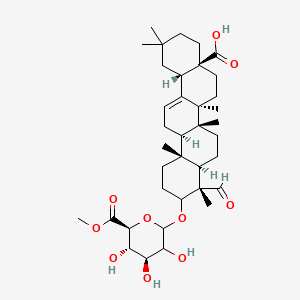
methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate is a triterpenoid saponin derivative commonly found in plants of the Gypsophila genus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate typically involves the glycosylation of gypsogenin with a glucuronic acid derivative. The reaction is often carried out in the presence of a catalyst such as silver carbonate or silver oxide, under anhydrous conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of gypsogenin from plant sources, followed by chemical modification to introduce the glucuronic acid moiety. This process can be optimized for large-scale production by employing efficient extraction and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pancreatic lipase, which plays a role in lipid metabolism . The compound’s effects on cellular processes are mediated through its interaction with membrane receptors and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gypsogenin-3-O-glucuronide: A closely related compound with similar biological activities.
Methyl α-D-glucopyranoside: Another glucoside derivative with distinct chemical properties.
Uniqueness
Methyl(gypsogenin-3-O-|A-D-glucopyranoside)uronate is unique due to its specific glycosylation pattern and the presence of the glucuronic acid moiety, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C37H56O10 |
|---|---|
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24?,25-,26-,27?,28-,30?,33-,34-,35+,36+,37-/m0/s1 |
InChI-Schlüssel |
LHZZULHOQSQSJN-WKDDYLQYSA-N |
Isomerische SMILES |
C[C@]12CCC([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)OC6C([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



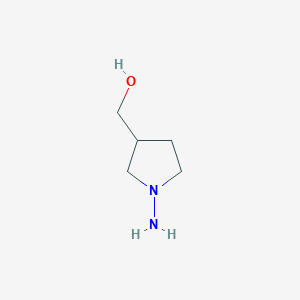
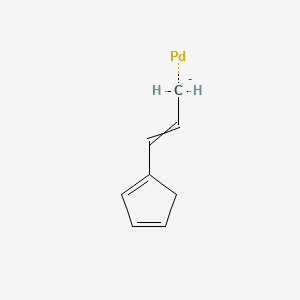


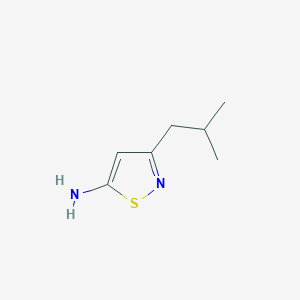
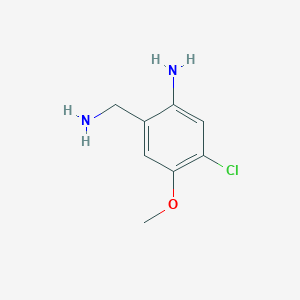
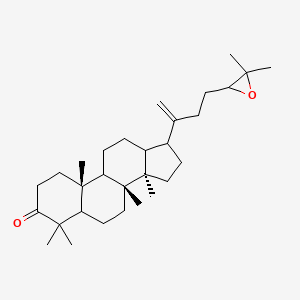
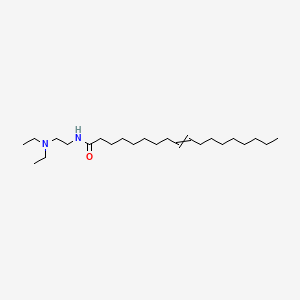

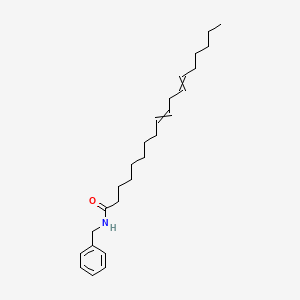
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
